OICR12694

Beschreibung

BenchChem offers high-quality OICR12694 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OICR12694 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H28ClF3N8O4 |

|---|---|

Molekulargewicht |

645.0 g/mol |

IUPAC-Name |

5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide |

InChI |

InChI=1S/C29H28ClF3N8O4/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42)/t13-/m0/s1 |

InChI-Schlüssel |

LGAFZGSECXDYIR-ZDUSSCGKSA-N |

Isomerische SMILES |

C[C@H]1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C |

Kanonische SMILES |

CC1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

OICR12694: A Technical Guide to the Mechanism of Action of a Novel BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OICR12694 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the B cell lymphoma 6 (BCL6) protein. Developed through a structure-based drug design program, OICR12694 functions as a protein-protein interaction (PPI) inhibitor, disrupting the recruitment of essential co-repressors to BCL6. This action reverses the transcriptional repression of BCL6 target genes, leading to potent anti-proliferative effects in BCL6-dependent cancer cell lines. Its high potency, selectivity, and favorable pharmacokinetic profile make it a significant tool for investigating BCL6 biology and a promising candidate for therapeutic development, particularly in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).

Core Mechanism of Action

OICR12694 exerts its effect by directly interfering with the primary function of the BCL6 transcriptional repressor. The core mechanism involves the disruption of a critical protein-protein interaction.

-

Target: The primary target of OICR12694 is the BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain of the BCL6 protein.[1][2][3][4]

-

Binding: The compound binds to a solvent-exposed "lateral groove" on the surface of the BCL6 BTB homodimer.[2]

-

Inhibition: By occupying this groove, OICR12694 physically blocks the binding of transcriptional co-repressor proteins, including SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), NCoR (Nuclear receptor Co-Repressor), and BCOR (BCL6 Co-Repressor).[2]

-

Downstream Effect: The prevention of co-repressor recruitment lifts the BCL6-mediated transcriptional repression of its target genes. This restoration of gene expression leads to potent, dose-dependent growth suppression in cancer cells that are reliant on BCL6 activity.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of OICR12694 disrupting BCL6-mediated transcriptional repression.

Quantitative Data

The potency, selectivity, and cellular activity of OICR12694 have been quantified through a series of biochemical and cell-based assays.[1]

Table 1: Biochemical and Cellular Potency

| Parameter | Assay Type | Value | Description |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 5 nM (0.005 µM) | Direct binding affinity to the BCL6 BTB domain.[1] |

| Co-repressor Displacement (IC50) | Fluorescence Polarization (FP) | Not explicitly stated for OICR12694 | Measures the concentration required to displace 50% of a labeled SMRT peptide. |

| Cellular BCL6 Inhibition (EC50) | BCL6 Reporter Assay (SUDHL4 cells) | 89 nM (0.089 µM) | Functional concentration for 50% activation of a BCL6-repressed reporter gene.[1] |

| Anti-proliferative Activity (IC50) | Cell Growth Assay (Karpas-422 cells) | 92 nM (0.092 µM) | Concentration for 50% inhibition of DLBCL cell line growth.[1] |

Table 2: Selectivity and Safety Profile

| Parameter | Assay Type | Value | Description |

| BTB Domain Selectivity | Binding Assays | >100-fold selective | Selectivity for BCL6-BTB over other BTB family proteins (BAZF, MIZ1, PLZF, etc.).[1] |

| Kinome Selectivity | Kinase Panel Screen (109 kinases) | Minimal activity @ 1 µM | Shows low off-target activity against a broad panel of kinases.[1] |

| CYP450 Inhibition (IC50) | In vitro enzyme inhibition | >10 µM | Low potential for drug-drug interactions via major CYP isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4).[1] |

| hERG Inhibition | In vitro ion channel assay | Minimal inhibition | Low risk of cardiac-related toxicity.[1] |

Table 3: Pharmacokinetic Properties

| Species | Dosing Route | Clearance | Oral Bioavailability (F%) |

| Mouse | IV / PO | Low | Good |

| Dog | IV / PO | Low | Good |

| (Specific values are detailed in Table 7 of the source publication).[1] |

Experimental Protocols

The mechanism and potency of OICR12694 were elucidated using several key experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Affinity

This assay measures the direct binding of OICR12694 to its target, the BCL6 BTB domain, in real-time.

-

Objective: To determine the equilibrium dissociation constant (KD) of the OICR12694-BCL6 interaction.

-

Methodology:

-

Immobilization: Recombinant BCL6 BTB domain protein is immobilized onto the surface of a sensor chip.

-

Association: A solution containing OICR12694 at various concentrations is flowed over the sensor chip surface, allowing the compound to bind to the immobilized BCL6. The change in mass on the chip surface is detected as a change in the refractive index, measured in response units (RU).

-

Dissociation: A buffer solution without the compound is flowed over the chip, and the dissociation of OICR12694 from BCL6 is monitored.

-

Data Analysis: The rates of association (kon) and dissociation (koff) are calculated from the sensorgram data. The KD is then determined by the ratio koff/kon.

-

Experimental Workflow: SPR Assay

Caption: Workflow for determining binding kinetics with Surface Plasmon Resonance.

Fluorescence Polarization (FP) Competition Assay

This competitive binding assay confirms that OICR12694 binds to the co-repressor binding site on BCL6.

-

Objective: To measure the ability of OICR12694 to displace a known BCL6-binding peptide, thereby determining its IC50 value for this interaction.

-

Methodology:

-

Assay Components: The assay mixture includes the BCL6 BTB protein and a short peptide derived from the SMRT co-repressor that is tagged with a fluorescent probe.

-

Principle: When the small, fluorescently-labeled SMRT peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger BCL6 protein, its tumbling is restricted, leading to high fluorescence polarization.

-

Competition: OICR12694 is added to the mixture in increasing concentrations. As it binds to the BCL6 lateral groove, it displaces the fluorescent SMRT peptide.

-

Measurement: The displaced, freely tumbling peptide causes a dose-dependent decrease in the fluorescence polarization signal. The IC50 is the concentration of OICR12694 that reduces the high polarization signal by 50%.

-

Cell-Based Assays

These assays evaluate the activity of OICR12694 in a cellular context.

-

BCL6 Reporter Assay (SUDHL4 cells):

-

Objective: To measure the functional ability of OICR12694 to de-repress a BCL6 target gene.

-

Methodology: A DLBCL cell line (SUDHL4) is engineered to contain a reporter gene (e.g., Luciferase) under the control of a BCL6-repressed promoter. In the absence of an inhibitor, BCL6 represses the reporter, leading to a low signal. Upon addition of OICR12694, BCL6 is inhibited, the promoter is de-repressed, and the reporter gene is expressed, producing a measurable signal (light). The EC50 is calculated from the dose-response curve.[1]

-

-

Anti-proliferative Assay (Karpas-422 cells):

-

Objective: To determine the effect of OICR12694 on the growth and viability of a BCL6-dependent cancer cell line.

-

Methodology: Karpas-422 cells, which are known to depend on BCL6 for their survival, are cultured in the presence of increasing concentrations of OICR12694 for a set period (e.g., 72 hours). Cell viability is then measured using a standard method, such as an MTT or CellTiter-Glo assay, which quantifies the number of living cells. The IC50 is the concentration that inhibits cell growth by 50%.[1]

-

Logical Relationship: Assay Cascade

Caption: Logical progression of assays used to characterize OICR12694.

References

OICR-12694: A Technical Guide to a Potent and Orally Bioavailable BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of OICR-12694 (also known as JNJ-6523467), a novel, potent, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. This document details the mechanism of action, structure-activity relationships, key experimental data, and the methodologies employed in its development, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: Targeting BCL6 in Cancer

B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation and maintenance of germinal centers, a key process in the adaptive immune response.[1] However, its dysregulation is a significant driver in several forms of non-Hodgkin lymphoma (NHL), most notably diffuse large B-cell lymphoma (DLBCL), where it is frequently implicated in oncogenesis.[2][3] BCL6 exerts its repressive function through protein-protein interactions (PPIs) with co-repressor complexes.[1] The N-terminal BTB/POZ domain of BCL6 forms a homodimer that creates a lateral groove, providing a binding site for co-repressors like SMRT, NCoR, and BCOR. This interaction is essential for its oncogenic activity, making the BCL6 BTB domain an attractive target for therapeutic intervention.[1]

OICR-12694 emerged from a structure-guided drug discovery program aimed at identifying small molecules that could disrupt this critical BCL6-corepressor interaction.[2] The development process, from a micromolar virtual screening hit to a potent, low-nanomolar inhibitor with excellent preclinical properties, highlights a successful strategy in targeting challenging protein-protein interactions.[1][2]

Mechanism of Action

OICR-12694 functions as a competitive inhibitor of the BCL6 BTB domain. It binds to the lateral groove of the BCL6 homodimer, the same site utilized by co-repressor proteins.[1] By occupying this pocket, OICR-12694 physically obstructs the binding of co-repressors, thereby preventing the assembly of the BCL6 transcriptional repression complex.[1] The de-repression of BCL6 target genes, which include regulators of cell cycle, apoptosis, and DNA damage response, ultimately leads to the inhibition of proliferation and induction of apoptosis in BCL6-dependent cancer cells.[1]

Discovery and Medicinal Chemistry

The journey to OICR-12694 began with a virtual screen that identified a hit compound with a binding affinity in the high micromolar range (282 μM).[1][4] A subsequent structure-guided medicinal chemistry campaign was initiated to optimize this initial scaffold.

The optimization process involved several key steps:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications were made to the initial hit to improve its potency and drug-like properties.

-

Co-crystallography: X-ray crystallography of early analogs bound to the BCL6 BTB domain provided crucial insights into the binding mode and guided further chemical modifications.[1]

-

Property-Based Optimization: In addition to improving potency, the medicinal chemistry efforts focused on enhancing metabolic stability and oral bioavailability.

This iterative process of design, synthesis, and testing led to the identification of OICR-12694 (compound 58 in the original publication) as the lead candidate, demonstrating a significant improvement in potency and an excellent overall preclinical profile.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for OICR-12694 and its precursors, showcasing the progression of the lead optimization campaign.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Compound | BCL6 BTB Binding (KD, μM) | SUDHL4 Reporter Assay (EC50, μM) | Karpas-422 Growth Inhibition (IC50, μM) |

| Virtual Screen Hit | 282 | ND | ND |

| Compound 22 | 11 | ND | ND |

| Compound 23 | 14 | ND | ND |

| Compound 24 | 0.054 | >10 | 1.8 |

| Compound 29 | 0.02 | 10 | 0.6 |

| OICR-12694 (58) | 0.005 | 0.089 | 0.092 |

| ND: Not Determined |

Table 2: Selectivity Profile of OICR-12694

| BTB Protein | Binding Selectivity vs BCL6 |

| BAZF | >100-fold |

| MIZ1 | >100-fold |

| PLZF | >100-fold |

| FAZF | >100-fold |

| Kaiso | >100-fold |

| LRF | >100-fold |

Table 3: Pharmacokinetic Properties of OICR-12694

| Species | Dosing Route | Clearance | Oral Bioavailability (%) |

| Mouse | Oral | Low | Good |

| Dog | Oral | Low | Good |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

BCL6 BTB Domain Binding Assays

a) Fluorescence Polarization (FP) Assay

This assay was employed for the initial screening and determination of binding affinities for early-stage compounds.

-

Principle: The assay measures the change in the polarization of fluorescently labeled light upon binding of a small fluorescent probe to a larger protein.

-

Protocol:

-

A fluorescently labeled peptide derived from a BCL6 co-repressor is used as the probe.

-

The BCL6 BTB domain protein is incubated with the fluorescent probe.

-

Test compounds are added in a serial dilution to compete with the probe for binding to the BCL6 BTB domain.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC50 values are determined by plotting the change in polarization against the compound concentration.

-

b) Surface Plasmon Resonance (SPR) Assay

SPR was utilized for more precise determination of binding kinetics and affinities (KD) for more potent compounds.[5]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.

-

Protocol:

-

The BCL6 BTB domain protein is immobilized on a sensor chip.

-

A solution containing the test compound (analyte) is flowed over the chip surface.

-

The association and dissociation of the compound are monitored in real-time by measuring the change in the SPR signal.

-

The binding kinetics (kon and koff) and the dissociation constant (KD) are calculated from the sensorgram data.

-

Cellular Assays

a) BCL6 Reporter Assay in SUDHL4 Cells

This assay measures the ability of a compound to de-repress a BCL6-regulated reporter gene.[1]

-

Principle: SUDHL4 cells, a DLBCL cell line, are engineered to express a reporter gene (e.g., luciferase) under the control of a BCL6-responsive promoter. Inhibition of BCL6 leads to an increase in reporter gene expression.

-

Protocol:

-

SUDHL4 reporter cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the test compound.

-

After an incubation period, the reporter gene activity (e.g., luminescence) is measured.

-

The EC50 values are calculated from the dose-response curves.

-

b) Cell Growth Inhibition Assay in Karpas-422 Cells

This assay determines the anti-proliferative effect of the compounds on a BCL6-dependent cell line.[1]

-

Principle: The viability of Karpas-422 cells, a DLBCL cell line with high BCL6 expression, is measured after treatment with the test compound.

-

Protocol:

-

Karpas-422 cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the test compound.

-

After a 72-hour incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The IC50 values are determined from the resulting dose-response curves.

-

Synthesis Overview

A representative synthesis of the BCL6 inhibitors, including OICR-12694, has been described.[4] The synthesis involves a multi-step sequence, with key steps including a condensation reaction to form the tricyclic core, followed by N-alkylation and a Suzuki cross-coupling to introduce the substituted aryl moiety. The final step involves an amidation reaction followed by deprotection to yield the final compound.[4]

Conclusion

OICR-12694 is a highly potent, selective, and orally bioavailable inhibitor of the BCL6 BTB domain.[1][2] Its discovery and development showcase a successful application of structure-based drug design to target a challenging protein-protein interaction. The favorable preclinical profile of OICR-12694 makes it a valuable tool for further investigation of BCL6 biology and a promising candidate for clinical development in the treatment of DLBCL and other BCL6-driven malignancies.[1][2]

References

- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. BCL6 staining protocol for FACS | The Ansel Lab [ansel.ucsf.edu]

OICR12694 target protein BCL6

An In-depth Technical Guide to OICR-12694: A Potent Chemical Probe for the BCL6 Transcriptional Repressor

Abstract

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers and is a key oncogene in the pathogenesis of B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] Its function is mediated through protein-protein interactions with corepressors, making it a challenging but attractive therapeutic target.[3] This document provides a comprehensive technical overview of OICR-12694 (also known as JNJ-65234637), a novel, potent, and orally bioavailable small molecule inhibitor that targets the BCL6 BTB domain.[3][4] We detail the function of BCL6, the mechanism of action of OICR-12694, its key quantitative data, and the experimental protocols used for its characterization. This guide is intended for researchers and drug development professionals investigating BCL6 biology and the therapeutic potential of its inhibition.

The Target Protein: B-Cell Lymphoma 6 (BCL6)

BCL6 is a member of the BTB-ZF (Broad-Complex, Tramtrack, and Bric-a-brac Zinc Finger) family of transcription factors.[3] It plays a pivotal role in the germinal center (GC) reaction, a process critical for antibody affinity maturation.[5]

Function and Mechanism

The BCL6 protein has two main functional domains:

-

N-terminal BTB Domain: This domain is responsible for BCL6 homodimerization and for recruiting corepressor complexes.[3][6] The dimerized BTB domain forms a "lateral groove" that serves as the binding site for corepressors like SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), NCoR (Nuclear receptor Co-repressor), and BCOR (BCL6 Co-repressor).[3]

-

C-terminal Zinc Fingers: These domains mediate sequence-specific binding to DNA.[3]

By recruiting these corepressor complexes, BCL6 represses the transcription of a wide array of target genes. These genes are involved in critical cellular processes including cell cycle arrest, DNA damage response (e.g., ATR, TP53, CHEK1), apoptosis, and B-cell differentiation.[2][7][8] This repression allows GC B-cells to proliferate rapidly and tolerate the DNA damage that occurs during somatic hypermutation.[2][9]

Role in Lymphomagenesis

In several forms of non-Hodgkin lymphoma, most notably DLBCL, BCL6 is frequently deregulated through genetic translocations or mutations in its promoter region.[1][10][11] This constitutive expression of BCL6 locks the lymphoma cells into a state of continuous proliferation and prevents them from undergoing terminal differentiation, thus contributing to lymphomagenesis.[1] Consequently, inhibiting the function of BCL6 is a promising therapeutic strategy for these cancers.[7]

The Chemical Probe: OICR-12694

OICR-12694 is a highly potent, selective, and orally bioavailable BCL6 inhibitor developed through structure-based optimization from a micromolar-affinity virtual screening hit.[3][4]

Mechanism of Action

OICR-12694 functions as a competitive inhibitor of the BCL6 protein-protein interaction (PPI).[3] It binds directly to the lateral groove of the BCL6 BTB homodimer, the same site used to recruit corepressor proteins.[3] By occupying this pocket, OICR-12694 physically prevents the interaction between BCL6 and corepressors such as SMRT and NCoR. This disruption reverses the transcriptional repression of BCL6 target genes, leading to the induction of cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[2][3][12]

Quantitative Data Summary

OICR-12694 demonstrates potent activity across biochemical and cellular assays.[3][12] Its properties make it a superior chemical probe for studying BCL6 biology.

| Parameter | Assay Type | Value | Cell Line / Conditions | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 5 nM | Recombinant BCL6 BTB domain | [3][12] |

| Cellular Activity (EC50) | BCL6 Reporter Assay | 89 nM | SU-DHL-4 | [12] |

| Anti-proliferative Activity (IC50) | Cell Viability Assay | 92 nM | Karpas-422 | [12] |

| Initial Hit Potency (KD) | Fluorescence Polarization (FP) | 282 µM | Virtual screen hit | [3] |

Experimental Protocols

The characterization of BCL6 inhibitors like OICR-12694 relies on a suite of biochemical, biophysical, and cell-based assays.[13] Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity

This assay quantitatively measures the binding affinity (KD) between the inhibitor and the target protein in real-time.

-

Objective: To determine the on-rate, off-rate, and dissociation constant (KD) of OICR-12694 binding to the BCL6 BTB domain.

-

Materials:

-

Recombinant human BCL6 BTB domain protein.

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Amine coupling kit for protein immobilization.

-

OICR-12694 compound series.

-

Running buffer (e.g., HBS-EP+ buffer).

-

-

Protocol:

-

Immobilize the recombinant BCL6 BTB protein onto the surface of a sensor chip via amine coupling according to the manufacturer's protocol.

-

Prepare a dilution series of OICR-12694 in running buffer (e.g., 0.1 to 1000 nM).

-

Inject the different concentrations of the compound over the chip surface at a constant flow rate.

-

Record the binding response (measured in Response Units, RU) over time to measure the association phase.

-

Replace the compound solution with running buffer to measure the dissociation phase.

-

Regenerate the chip surface between injections if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the KD.[14]

-

BCL6 Luciferase Reporter Assay for Cellular Activity

This assay measures the ability of an inhibitor to de-repress a BCL6-controlled reporter gene in living cells.[15][16]

-

Objective: To determine the cellular potency (EC50) of OICR-12694 in reversing BCL6-mediated transcriptional repression.

-

Materials:

-

Protocol:

-

Co-transfect the DLBCL cells with the luciferase reporter plasmid and the BCL6 fusion construct.

-

Plate the transfected cells into a 96-well plate.

-

Treat the cells with a serial dilution of OICR-12694 for a defined period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.[15]

-

Chromatin Immunoprecipitation (ChIP) for Target Engagement

ChIP is used to confirm that the inhibitor disrupts the interaction between BCL6 and its corepressors at specific gene promoters within the cell.[14][15]

-

Objective: To demonstrate that OICR-12694 reduces the recruitment of corepressors (e.g., SMRT) to BCL6 target gene promoters (e.g., CDKN1A, CXCR4).[14]

-

Materials:

-

DLBCL cell line (e.g., OCI-Ly1).

-

OICR-12694 or vehicle control (DMSO).

-

Formaldehyde (B43269) for cross-linking.

-

Antibodies for immunoprecipitation (anti-BCL6, anti-SMRT, and IgG control).

-

Protein A/G magnetic beads.

-

Buffers for lysis, washing, and elution.

-

qPCR primers for target gene promoters.

-

-

Protocol:

-

Cell Treatment & Cross-linking: Treat DLBCL cells with OICR-12694 or vehicle for a short period (e.g., 30-60 minutes). Add formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with specific antibodies (anti-BCL6, anti-SMRT, or IgG). Add magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Purify the precipitated DNA.

-

qPCR Analysis: Quantify the amount of precipitated promoter DNA for known BCL6 target genes using quantitative PCR (qPCR).

-

Data Analysis: Compare the amount of corepressor-bound DNA in inhibitor-treated samples versus vehicle-treated samples. A significant reduction indicates successful target engagement.[15]

-

References

- 1. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCL6 represses CHEK1 and suppresses DNA damage pathways in normal and malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reprogramming specific gene expression pathways in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BCL6 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

OICR12694: A Potent and Selective Inhibitor of the BCL6 BTB Domain

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of OICR12694, a novel, potent, and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially utilize this compound in preclinical and clinical research.

Core Findings: Binding Affinity of OICR12694

OICR12694, also identified as compound 58, emerged from a structure-guided optimization of an initial virtual screen hit, compound 6.[1] This optimization process resulted in a significant enhancement of binding affinity for the BCL6 BTB domain.[1] Quantitative analysis of the binding affinity was determined through various biophysical and biochemical assays, including Surface Plasmon Resonance (SPR) and a competitive Fluorescence Polarization (FP) assay.[1]

| Compound | Assay Type | Metric | Value |

| OICR12694 (58) | Cellular Growth Inhibition (DLBCL) | IC50 | 5 nM[1] |

| Initial Hit (6) | Fluorescence Polarization (FP) | IC50 | 440 µM[1] |

| Initial Hit (6) | Surface Plasmon Resonance (SPR) | KD | 282 µM[1] |

Mechanism of Action: Targeting the BCL6 BTB Domain

The BCL6 protein is a transcriptional repressor that plays a critical role in the formation of germinal centers and is implicated in the pathogenesis of certain cancers, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4] The N-terminal BTB domain of BCL6 is essential for its function, mediating homodimerization and the recruitment of co-repressor complexes such as SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), NCoR (Nuclear receptor Co-repressor), and BCOR (BCL6 Co-repressor).[1][2][3][4][5] These interactions are crucial for the transcriptional repression activity of BCL6.[1][3]

OICR12694 functions as a competitive inhibitor, binding to the "lateral groove" of the BCL6 BTB homodimer, a site critical for the interaction with co-repressor proteins.[1] By occupying this groove, OICR12694 effectively disrupts the protein-protein interactions between BCL6 and its co-repressors, thereby inhibiting the recruitment of histone deacetylase 3 (HDAC3) and Polycomb Repressive Complex 2 (PRC2)-like complexes.[1] This leads to the de-repression of BCL6 target genes, ultimately suppressing the growth of BCL6-dependent cancer cells.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the binding affinity of OICR12694 to the BCL6 BTB domain.

Surface Plasmon Resonance (SPR) Assay

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. In the context of OICR12694, SPR was employed to determine the direct binding affinity (KD) of the initial hit compound to the BCL6 BTB domain.

Methodology:

-

Protein Immobilization: Recombinant BCL6 BTB domain is immobilized on the surface of a sensor chip.

-

Analyte Injection: A series of concentrations of the compound (e.g., OICR12694) in a suitable buffer are flowed over the sensor chip surface.

-

Signal Detection: The binding of the compound to the immobilized BCL6 BTB domain causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Fluorescence Polarization (FP) Assay

The competitive fluorescence polarization assay is a solution-based technique used to measure the displacement of a fluorescently labeled ligand from its binding partner. This assay was utilized to determine the inhibitory concentration (IC50) of compounds against the BCL6 BTB domain-co-repressor interaction.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the BCL6 BTB domain protein and a fluorescently labeled peptide derived from the SMRT co-repressor.

-

Compound Addition: Varying concentrations of the test compound (e.g., OICR12694) are added to the reaction mixture.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: The fluorescence polarization of the mixture is measured. When the fluorescently labeled peptide is bound to the larger BCL6 BTB protein, it tumbles slowly, resulting in a high polarization value. When displaced by the test compound, the smaller, free-fluorescent peptide tumbles more rapidly, leading to a lower polarization value.

-

Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in the binding of the fluorescent peptide, is calculated by plotting the polarization values against the compound concentration.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the discovery and characterization of OICR12694.

Caption: BCL6 signaling pathway and the inhibitory mechanism of OICR12694.

References

- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the BCL6 Inhibitor JNJ-65234637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of JNJ-65234637 (also known as OICR-12694), a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.

Chemical Structure and Physicochemical Properties

JNJ-65234637 is a complex heterocyclic molecule designed to disrupt the protein-protein interaction between BCL6 and its co-repressors.

Table 1: Chemical and Physicochemical Properties of JNJ-65234637

| Property | Value |

| Chemical Formula | C₂₉H₂₈ClF₃N₈O₄ |

| Molecular Weight | 645.04 g/mol [1] |

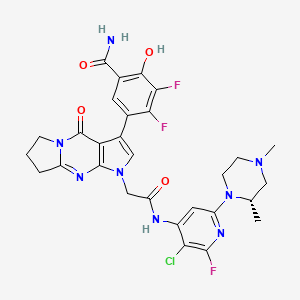

| IUPAC Name | (S)-5-(1-(2-((3-chloro-6-(2,4-dimethylpiperazin-1-yl)-2-fluoropyridin-4-yl)amino)-2-oxoethyl)-4-oxo-4,6,7,8-tetrahydro-1H-dipyrrolo[1,2-a:2',3'-d]pyrimidin-3-yl)-3,4-difluoro-2-hydroxybenzamide[1] |

| SMILES String | O=C1C2=C(N=C3N1CCC3)N(CC(NC4=C(Cl)C(F)=NC(N5--INVALID-LINK--C)=C4)=O)C=C(C6=C(O)C(F)=C(F)C=C6C(N)=O)C2=O |

| CAS Number | 2360625-97-2[2][3] |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature.[1] |

Pharmacological Properties

JNJ-65234637 is a highly potent and selective inhibitor of BCL6, a master transcriptional repressor implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL).[4]

JNJ-65234637 functions as a protein-protein interaction inhibitor. It binds to the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of the BCL6 protein. This binding event physically blocks the recruitment of co-repressor complexes (containing proteins such as SMRT, NCOR, and BCOR) to BCL6.[3] Consequently, the transcriptional repression mediated by BCL6 is alleviated, leading to the re-expression of BCL6 target genes. These genes are often involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.

The potency and selectivity of JNJ-65234637 have been characterized through various in vitro assays.

Table 2: In Vitro Pharmacological Data for JNJ-65234637

| Assay Type | Cell Line / System | Endpoint | Value (nM) |

| Binding Affinity | Surface Plasmon Resonance | K_d_ | 5 |

| BCL6 Reporter Assay | SU-DHL-4 | EC₅₀ | 89 |

| Cell Proliferation Inhibition | Karpas-422 | IC₅₀ | 92 |

JNJ-65234637 has demonstrated a favorable in vitro safety and selectivity profile.

Table 3: In Vitro Safety and Selectivity Profile of JNJ-65234637

| Assay | Result |

| BTB Protein Binding Selectivity | >100-fold selectivity over other BTB proteins |

| Kinase Panel (109 kinases) | Minimal inhibitory activity at 1 µM |

| Cytochrome P450 (CYP) Inhibition | IC₅₀ >10 µM for CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4 |

| hERG Ion Channel Inhibition | Minimal inhibition |

| Ames Test (Mutagenicity) | Negative |

| Micronucleus Test (Genotoxicity) | Negative |

Pharmacokinetic studies in animal models have shown that JNJ-65234637 is orally bioavailable with favorable properties.

Table 4: In Vivo Pharmacokinetic Parameters of JNJ-65234637

| Species | Dosing Route | Key Findings |

| Mouse | Oral | Low clearance and good oral exposure. |

| Dog | Oral | Low clearance and good oral exposure.[2] |

Experimental Protocols

The following are representative protocols for the key experiments cited. These are intended to be illustrative of the methodologies used to characterize JNJ-65234637.

This assay measures the binding kinetics and affinity of JNJ-65234637 to the BCL6 BTB domain.

-

Instrumentation: Biacore T200 or similar SPR instrument.

-

Ligand: Recombinant human BCL6 BTB domain protein.

-

Analyte: JNJ-65234637.

-

Procedure:

-

The BCL6 BTB domain is immobilized on a CM5 sensor chip via amine coupling.

-

A reference flow cell is prepared without the BCL6 protein to subtract non-specific binding.

-

A serial dilution of JNJ-65234637 in a suitable running buffer (e.g., HBS-EP+) is prepared.

-

The different concentrations of JNJ-65234637 are injected over the sensor and reference flow cells.

-

The association and dissociation of JNJ-65234637 are monitored in real-time.

-

The sensorgrams are fitted to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (k_d_), and the equilibrium dissociation constant (K_d_).

-

This cell-based assay measures the ability of JNJ-65234637 to de-repress a BCL6-regulated reporter gene.

-

Cell Line: SU-DHL-4 cells stably expressing a luciferase reporter gene under the control of a BCL6-responsive promoter.

-

Procedure:

-

SU-DHL-4 reporter cells are seeded in a 96-well plate.

-

Cells are treated with a serial dilution of JNJ-65234637 or vehicle control.

-

After a defined incubation period (e.g., 24-48 hours), a luciferase substrate is added.

-

Luminescence is measured using a plate reader.

-

The data is normalized to the vehicle control, and the EC₅₀ value is calculated using a non-linear regression model.

-

This assay determines the anti-proliferative effect of JNJ-65234637 on a BCL6-dependent lymphoma cell line.

-

Cell Line: Karpas-422 cells.

-

Procedure:

-

Karpas-422 cells are seeded in a 96-well plate.

-

Cells are treated with a serial dilution of JNJ-65234637 or vehicle control.

-

After an incubation period of 3-5 days, cell viability is assessed using a reagent such as CellTiter-Glo® or by direct cell counting.

-

The data is normalized to the vehicle control, and the IC₅₀ value is calculated.

-

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of JNJ-65234637 in a rodent model.

-

Animals: Male BALB/c mice.

-

Procedure:

-

A cohort of mice is administered JNJ-65234637 via oral gavage. Another cohort receives an intravenous injection for bioavailability determination.

-

Blood samples are collected at various time points post-dosing.

-

Plasma is isolated from the blood samples.

-

The concentration of JNJ-65234637 in the plasma is quantified using LC-MS/MS.

-

Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance, and half-life are calculated using appropriate software.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BCL6 signaling pathway and a typical workflow for inhibitor screening.

Caption: BCL6 Signaling Pathway and the Mechanism of Action of JNJ-65234637.

Caption: A typical workflow for the screening and development of a BCL6 inhibitor.

References

- 1. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B Cell Lymphoma 6 (BCL6): A Conserved Regulator of Immunity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

OICR-9429: A Novel WDR5 Antagonist for Diffuse Large B-cell Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diffuse Large B-cell Lymphoma (DLBCL) remains a significant clinical challenge, with a substantial portion of patients relapsing or proving refractory to standard immunochemotherapy. This necessitates the exploration of novel therapeutic avenues. Emerging evidence points to the WD repeat-containing protein 5 (WDR5) as a promising therapeutic target in hematological malignancies, including DLBCL. OICR-9429, a potent and selective small molecule antagonist of the WDR5-MLL interaction developed by the Ontario Institute for Cancer Research, has shown preclinical efficacy in various cancers. This document provides a comprehensive technical overview of the current understanding of OICR-9429's role in DLBCL, intended for researchers, scientists, and drug development professionals. It is highly probable that the query "OICR12694" contains a typographical error, and the intended compound is OICR-9429, which will be the focus of this guide.

Introduction to WDR5 in DLBCL

WDR5 is a highly conserved nuclear protein that acts as a critical scaffolding component for multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes. These complexes are responsible for the methylation of histone H3 on lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. In the context of DLBCL, particularly the Activated B-cell-like (ABC) subtype, which is characterized by poor prognosis, the B-cell receptor (BCR) signaling pathway is constitutively active. Recent studies have revealed a connection between the deubiquitinase USP7, WDR5, and the stabilization of MLL2, a key component of the MLL complex. This stabilization sustains an active epigenetic program that promotes the survival of ABC-DLBCL cells. Therefore, targeting the WDR5-MLL interaction presents a rational therapeutic strategy to disrupt this oncogenic signaling network.

OICR-9429: A Potent WDR5-MLL Interaction Inhibitor

OICR-9429 is a first-in-class small molecule antagonist that binds with high affinity to the WIN (WDR5-interacting) site of WDR5, competitively inhibiting its interaction with MLL. This disruption prevents the proper assembly and function of the MLL complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of their expression.

Quantitative Data Summary

The following tables summarize the available quantitative data for OICR-9429 from various preclinical studies. It is important to note that while the efficacy of WDR5 inhibitors in DLBCL has been demonstrated, specific quantitative data for OICR-9429 in DLBCL cell lines is not extensively available in the public domain. The data presented here is a compilation from studies on other cancer types, primarily acute myeloid leukemia (AML) and bladder cancer, to provide a reference for its potency and activity.

Table 1: In Vitro Binding Affinity and Potency of OICR-9429

| Parameter | Value | Assay Method | Source |

| Binding Affinity (Kd) | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| Displacement Constant (Kdisp) | 64 ± 4 nM | Fluorescence Polarization (FP) | [1] |

| IC50 (WDR5-MLL Interaction) | < 1 µM | Co-immunoprecipitation | [2] |

Table 2: In Vitro Cellular Activity of OICR-9429 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Assay | Source |

| T24 | Bladder Cancer | 67.74 µM | Cell Viability (MTT) | [3] |

| UM-UC-3 | Bladder Cancer | 70.41 µM | Cell Viability (MTT) | [3] |

| TCCSUP | Bladder Cancer | 121.42 µM | Cell Viability (MTT) | [3] |

| Primary Human AML (CEBPA mutant) | AML | ~5 µM (50% viability reduction) | Cell Viability (CellTiter-Glo) | [3] |

Table 3: In Vivo Efficacy of OICR-9429

| Cancer Model | Dosing | Outcome | Source |

| Bladder Cancer Xenograft | 30 mg/kg or 60 mg/kg, i.p. | Suppressed tumor proliferation and enhanced cisplatin (B142131) sensitivity | [3] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of OICR-9429 is the disruption of the WDR5-MLL protein-protein interaction. In DLBCL, this is hypothesized to impact downstream signaling pathways that are crucial for tumor cell survival and proliferation.

WDR5-Mediated Epigenetic Regulation in DLBCL

The following diagram illustrates the proposed signaling pathway involving WDR5 in ABC-DLBCL and the point of intervention for OICR-9429.

Caption: Proposed WDR5 signaling pathway in ABC-DLBCL and the inhibitory action of OICR-9429.

Experimental Protocols

Detailed experimental protocols for OICR-9429 in DLBCL are not extensively published. The following protocols are based on established methodologies for similar compounds and assays in cancer cell lines and xenograft models.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol is designed to assess the cytotoxic or cytostatic effects of OICR-9429 on DLBCL cell lines.

Workflow Diagram:

Caption: Workflow for determining the in vitro efficacy of OICR-9429 on DLBCL cell lines.

Methodology:

-

Cell Culture: DLBCL cell lines (e.g., SUDHL-4, OCI-Ly10) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 104 to 2 x 104 cells per well.

-

Compound Preparation: OICR-9429 is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to the desired final concentrations.

-

Treatment: The culture medium is replaced with medium containing various concentrations of OICR-9429. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 48 to 72 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm.

-

CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and after a brief incubation, the luminescence is measured.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

DLBCL Xenograft Mouse Model

This protocol describes the in vivo evaluation of OICR-9429's anti-tumor activity in a DLBCL xenograft model.

Workflow Diagram:

Caption: Workflow for assessing the in vivo anti-tumor activity of OICR-9429 in a DLBCL xenograft model.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.

-

Cell Implantation: DLBCL cells (e.g., 5 x 106 cells) are suspended in a suitable medium (e.g., PBS and Matrigel mixture) and injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.

-

Compound Administration: OICR-9429 is formulated in an appropriate vehicle and administered to the treatment group (e.g., intraperitoneally) at specified doses and schedules. The control group receives the vehicle alone.

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Future Directions and Conclusion

OICR-9429 represents a promising novel therapeutic agent for the treatment of DLBCL, particularly the aggressive ABC subtype. Its mechanism of action, targeting the critical WDR5-MLL interaction, offers a new approach to disrupt the epigenetic machinery that drives oncogenesis in this disease. The preclinical data, although not yet extensive specifically in DLBCL models, demonstrates potent anti-cancer activity.

Future research should focus on:

-

Comprehensive evaluation of OICR-9429 in a panel of DLBCL cell lines representing different molecular subtypes.

-

In-depth mechanistic studies to elucidate the specific downstream targets of WDR5 inhibition in DLBCL.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling.

-

Combination studies with standard-of-care agents and other novel therapies.

References

BCL6 as a Therapeutic Target in Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) and the development of a mature humoral immune response.[1][2] Its stringent regulation is critical, as its aberrant, sustained expression is a key driver in the pathogenesis of several B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3][4] BCL6's role in promoting unchecked B-cell proliferation, attenuating DNA damage responses, and blocking terminal differentiation makes it a compelling therapeutic target.[2][3] This guide provides a comprehensive overview of BCL6's function, the signaling pathways it governs, and the current landscape of therapeutic strategies aimed at its inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

The Role of BCL6 in Normal B-Cell Physiology and Lymphomagenesis

BCL6 is a member of the BTB/POZ zinc finger family of transcriptional repressors.[3] In the B-cell lineage, its expression is tightly restricted to the germinal center phase of differentiation.[3] BCL6 is indispensable for the formation of GCs, where B-cells undergo somatic hypermutation and class-switch recombination to generate high-affinity antibodies.[1][2]

Key Functions of BCL6 in Germinal Center B-cells:

-

Promotion of Proliferation: BCL6 represses cell cycle checkpoint genes such as CDKN1A (p21) and TP53 (p53), allowing for the rapid clonal expansion of GC B-cells.[5][6]

-

Attenuation of DNA Damage Response: By repressing key DNA damage sensors like ATR, BCL6 enables GC B-cells to tolerate the physiological genomic instability associated with somatic hypermutation and class-switch recombination.[3][5]

-

Blockade of Terminal Differentiation: BCL6 prevents premature differentiation into plasma cells or memory B-cells by repressing master regulators of these cell fates, such as PRDM1 and IRF4.[2][7]

In lymphomas originating from GC B-cells, the tightly controlled expression of BCL6 is frequently deregulated.[8][9] This can occur through chromosomal translocations that place the BCL6 gene under the control of a strong, constitutively active promoter, or through mutations in its negative regulatory elements.[3] The resulting sustained BCL6 expression locks the malignant B-cells in a state of perpetual proliferation and prevents their terminal differentiation, contributing significantly to lymphomagenesis.[3][10]

BCL6 Signaling and Regulatory Networks

BCL6 exerts its transcriptional repressive functions by recruiting a variety of corepressor complexes to the promoter and enhancer regions of its target genes.[10][11] The two primary domains of BCL6 responsible for these interactions are the N-terminal BTB/POZ domain and the central RD2 domain.[6][11]

Corepressor Interactions and Downstream Effects:

-

BTB Domain: This domain recruits corepressors such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors), NCOR (Nuclear receptor Corepressor), and BCOR (BCL6 Corepressor).[11] This interaction is a primary target for the development of BCL6 inhibitors.

-

RD2 Domain: The RD2 domain interacts with other corepressor complexes, including MTA3/NuRD and HDAC2, to regulate a distinct set of target genes, particularly those involved in differentiation.[5][6]

The signaling pathways that regulate BCL6 expression are also critical. For instance, CD40 signaling, which is important for B-cell activation and differentiation, leads to the induction of IRF4, which in turn represses BCL6 transcription.[12] Disruptions in this pathway can contribute to the sustained expression of BCL6 in lymphoma cells.[12]

Below is a diagram illustrating the core BCL6 signaling pathway in the context of a germinal center B-cell.

References

- 1. mdpi.com [mdpi.com]

- 2. Breaking bad in the germinal center: how deregulation of BCL6 contributes to lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. The role of BCL6 in lymphomas and routes to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. BCL6 as a therapeutic target for lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

OICR12694: A Technical Guide to Co-repressor Binding Interference

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OICR12694, a novel, potent, and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. It details the mechanism of action, quantitative data, and experimental protocols relevant to its function as an interferer of co-repressor binding.

Introduction to BCL6 and Co-repressor Interactions

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the development and maturation of B-cells. Its dysregulation is a key oncogenic driver in several hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). BCL6 exerts its repressive function through its N-terminal BTB domain, which homodimerizes and creates a lateral groove that serves as a binding site for co-repressor proteins such as SMRT, NCoR, and BCOR. This interaction is essential for the recruitment of histone deacetylases and other chromatin-modifying enzymes, leading to the silencing of BCL6 target genes.

OICR12694: Mechanism of Action

OICR12694, also known as JNJ-65234637, is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between the BCL6 BTB domain and its co-repressors. By competitively binding to the lateral groove of the BCL6 BTB homodimer, OICR12694 prevents the recruitment of co-repressor complexes. This abrogation of co-repressor binding leads to the reactivation of BCL6 target gene expression, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.

Preclinical Profile of OICR-12694: A Potent and Orally Bioavailable BCL6 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OICR-12694, also identified as JNJ-65234637, is a novel, potent, and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2] As a transcriptional repressor, BCL6 is a key driver in the pathogenesis of several forms of non-Hodgkin lymphoma (NHL), most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2] OICR-12694 disrupts the protein-protein interaction between the BCL6 BTB domain and its co-repressors, thereby inhibiting BCL6 activity and suppressing the growth of BCL6-dependent cancer cells.[1] This document provides a comprehensive overview of the preclinical data for OICR-12694, including its binding affinity, cellular activity, pharmacokinetic properties, and the detailed methodologies of the key experiments conducted.

Data Presentation

Table 1: In Vitro Binding Affinity and Cellular Activity of OICR-12694

| Assay Type | Parameter | Value (µM) | Cell Line |

| Surface Plasmon Resonance (SPR) | KD | 0.005 | - |

| SUDHL4 Luc Reporter Assay | EC50 | 0.089 | SUDHL4 |

| Cell Growth Inhibition | IC50 | 0.092 | Karpas-422 |

Data sourced from a 2023 publication on the discovery of OICR-12694.[1]

Table 2: In Vitro Safety Profile of OICR-12694

| Assay | Parameter | Value (µM) |

| Cytochrome P450 Inhibition (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | IC50 | >10 |

| hERG Ion Channel Inhibition | - | Minimal Inhibition |

In vitro toxicity assays demonstrated a favorable safety profile for OICR-12694.[1]

Table 3: Pharmacokinetic Parameters of OICR-12694 in Preclinical Models

| Species | Dosing Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| Mouse | IV | 1 | 10 | 1.1 | 1.8 | - |

| Mouse | PO | 5 | - | - | - | 75 |

| Dog | IV | 0.5 | 2.1 | 0.8 | 4.5 | - |

| Dog | PO | 2 | - | - | - | 100 |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. OICR-12694 exhibited low clearance and excellent oral bioavailability in both mice and dogs.[1]

Experimental Protocols

BCL6 BTB Domain Binding Assay (Surface Plasmon Resonance)

A surface plasmon resonance (SPR) assay was utilized to determine the direct binding affinity of OICR-12694 to the BCL6 BTB domain.

Methodology:

-

Immobilization: Recombinant human BCL6 BTB domain was immobilized on a CM5 sensor chip via standard amine coupling chemistry.

-

Analyte Preparation: OICR-12694 was serially diluted in a suitable running buffer (e.g., HBS-EP+) to generate a range of concentrations.

-

Binding Measurement: The diluted compound solutions were injected over the sensor chip surface at a constant flow rate. The association and dissociation of the analyte to the immobilized ligand were monitored in real-time by detecting changes in the refractive index.

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Activity Assays

SUDHL4 BCL6 Reporter Assay:

This assay was employed to measure the ability of OICR-12694 to inhibit BCL6 transcriptional repression in a cellular context.

Methodology:

-

Cell Culture: SUDHL4 cells, a DLBCL cell line with high BCL6 expression, were engineered to contain a BCL6-responsive luciferase reporter construct.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of OICR-12694 for a defined period.

-

Luciferase Measurement: Following treatment, luciferase activity was measured using a luminometer.

-

Data Analysis: The EC50 value, representing the concentration at which 50% of the maximal effect is observed, was determined by plotting the luciferase signal against the compound concentration.

Karpas-422 Cell Growth Inhibition Assay:

This assay assessed the anti-proliferative effect of OICR-12694 on a BCL6-dependent DLBCL cell line.

Methodology:

-

Cell Seeding: Karpas-422 cells were seeded in 96-well plates at an appropriate density.

-

Compound Exposure: The cells were treated with a range of OICR-12694 concentrations for 72 hours.

-

Viability Assessment: Cell viability was determined using a standard method such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

In Vivo Pharmacokinetic Studies

Pharmacokinetic properties of OICR-12694 were evaluated in mice and dogs.

Methodology:

-

Animal Models: Male BALB/c mice and beagle dogs were used for these studies.

-

Drug Administration: OICR-12694 was administered as a single intravenous (IV) bolus or by oral gavage (PO).

-

Blood Sampling: Blood samples were collected at various time points post-dosing.

-

Plasma Concentration Analysis: The concentration of OICR-12694 in plasma samples was quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters including clearance (CL), volume of distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (F) were calculated using non-compartmental analysis.

Mandatory Visualizations

References

Investigating the Selectivity Profile of OICR-12694: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OICR-12694 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6, a transcriptional repressor, is a key driver in several forms of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL).[1][2] OICR-12694 disrupts the crucial protein-protein interaction (PPI) between the BCL6 BTB domain and its co-repressors, NCoR1, SMRT, and BCOR.[1] This guide provides an in-depth analysis of the selectivity profile of OICR-12694, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflow employed in its characterization.

Introduction

B-cell lymphoma 6 (BCL6) is a master regulator of gene expression, and its aberrant activity is a hallmark of various hematological malignancies. The development of small molecules that can effectively and selectively inhibit BCL6 has been a significant challenge in oncology drug discovery. OICR-12694 emerged from a structure-guided drug design program as a highly potent inhibitor of the BCL6-co-repressor interaction.[1][2] A critical aspect of its preclinical evaluation is the determination of its selectivity profile to assess its specificity and potential for off-target effects. This document summarizes the key findings related to the selectivity of OICR-12694 against other members of the BTB (Broad-Complex, Tramtrack and Bric à brac) protein family.

Mechanism of Action

OICR-12694 functions by binding to a "lateral groove" on the surface of the BCL6 BTB domain. This groove is the recognition site for co-repressor proteins such as SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), NCoR1 (Nuclear receptor co-repressor 1), and BCOR (BCL6 co-repressor).[1] By occupying this pocket, OICR-12694 competitively inhibits the recruitment of these co-repressors, thereby preventing the formation of the BCL6 transcriptional repression complex and reactivating the expression of BCL6 target genes.

References

Early Research Findings on JNJ-65234637: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the early research findings for the novel investigational compound JNJ-65234637, also identified as OICR12694. The core focus of this whitepaper is to present the quantitative data, detailed experimental protocols, and the underlying mechanism of action of this potent and selective B-cell lymphoma 6 (BCL6) inhibitor.

Core Compound Summary

JNJ-65234637 is a novel, orally bioavailable small molecule inhibitor targeting the BCL6 BTB domain.[1] It was developed through a structure-guided optimization of a virtual screen hit.[1][2] Early preclinical data indicate that JNJ-65234637 exhibits low nanomolar potency in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells and demonstrates a favorable pharmacokinetic profile.[1][2]

Mechanism of Action: BCL6 Inhibition

JNJ-65234637 functions by disrupting the protein-protein interaction between the BCL6 BTB domain and its transcriptional co-repressors, such as SMRT and BCOR.[1][2] BCL6 is a transcriptional repressor crucial for the formation of germinal centers and is frequently deregulated in non-Hodgkin lymphomas, particularly DLBCL.[1] By binding to the lateral groove of the BCL6 BTB homodimer, JNJ-65234637 competitively inhibits the recruitment of co-repressors, leading to the derepression of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of JNJ-65234637 (OICR12694).

Table 1: In Vitro Potency and Cellular Activity

| Assay | Description | Cell Line | IC50 / EC50 / KD |

| Surface Plasmon Resonance (SPR) | Direct binding affinity to BCL6-BTB domain | - | KD = 5 nM |

| BCL6 Reporter Assay | Cellular activity in inhibiting BCL6 transcriptional repression | SUDHL4-Luc | EC50 = 89 nM |

| Cell Growth Inhibition | Anti-proliferative activity | Karpas-422 | IC50 = 92 nM |

Data sourced from Mamai et al., 2023.[2]

Table 2: Pharmacokinetic Profile

| Species | Clearance | Oral Bioavailability |

| Mouse | Low | Good |

| Dog | Low | Good |

Data sourced from Mamai et al., 2023.[2]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on the information provided in the primary literature and supplemented with standard laboratory procedures.

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the direct binding affinity of JNJ-65234637 to the BCL6 BTB domain.

Methodology:

-

Immobilization: A purified recombinant human BCL6 BTB protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: JNJ-65234637, at various concentrations, is injected over the sensor chip surface. The binding is monitored in real-time by detecting changes in the refractive index at the surface.

-

Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).

BCL6 Reporter Assay

Objective: To assess the cellular activity of JNJ-65234637 in inhibiting BCL6-mediated transcriptional repression.

Methodology:

-

Cell Line: SUDHL4 cells, a DLBCL cell line with high BCL6 expression, are engineered to stably express a luciferase reporter gene under the control of a BCL6-responsive promoter.

-

Treatment: The SUDHL4-Luc cells are treated with a range of concentrations of JNJ-65234637.

-

Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The concentration of JNJ-65234637 that results in a 50% increase in luciferase expression (EC50) is determined.

Cell Growth Inhibition Assay

Objective: To evaluate the anti-proliferative effect of JNJ-65234637 on a BCL6-dependent DLBCL cell line.

Methodology:

-

Cell Seeding: Karpas-422 cells, another DLBCL cell line dependent on BCL6, are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a serial dilution of JNJ-65234637.

-

Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The concentration of JNJ-65234637 that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Xenograft Model

Objective: To assess the in vivo efficacy of JNJ-65234637 in a DLBCL tumor model.

Methodology:

-

Tumor Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with a BCL6-dependent DLBCL cell line, such as Karpas-422.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into vehicle control and JNJ-65234637 treatment groups.

-

Drug Administration: JNJ-65234637 is administered orally at a predetermined dose and schedule.

-

Efficacy Evaluation: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

Experimental Workflow

The preclinical evaluation of JNJ-65234637 followed a logical and systematic screening cascade, progressing from initial computational screening to in vivo efficacy studies.

Conclusion

The early preclinical data for JNJ-65234637 (OICR12694) are promising, demonstrating potent and selective inhibition of BCL6 with favorable in vitro and in vivo properties. These findings support the continued investigation of JNJ-65234637 as a potential therapeutic agent for BCL6-driven malignancies, such as diffuse large B-cell lymphoma. Further studies are warranted to fully elucidate its clinical potential.

References

Therapeutic Potential of BCL6 Inhibitors: A Technical Guide

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) and the development of a mature humoral immune response.[1][2] It functions by silencing a wide array of genes involved in critical cellular processes, including cell cycle control, DNA damage response, apoptosis, and differentiation.[3][4] In normal physiology, BCL6 expression is tightly regulated and confined to GC B-cells and T follicular helper (Tfh) cells.[5] However, its aberrant, sustained expression due to genetic alterations is a hallmark of several B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[6][7] In these cancers, BCL6 acts as a potent oncogene, driving proliferation, conferring resistance to DNA damage, and blocking terminal differentiation.[4][8] This critical dependency, or "oncogene addiction," makes BCL6 an attractive therapeutic target.[8][9] This guide provides an in-depth exploration of the strategies to inhibit BCL6, the signaling pathways it modulates, and the preclinical and clinical landscape of BCL6-targeted therapies.

BCL6 Structure and Oncogenic Function

BCL6 is a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-à-brac/Poxvirus and Zinc finger) family of transcription factors.[10] Its structure comprises three key functional domains:

-

N-terminal BTB Domain: This domain is crucial for BCL6's function. It mediates homodimerization and forms a "lateral groove" that serves as a binding site for corepressor proteins like SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors), NCOR (Nuclear Receptor Corepressor), and BCOR (BCL6 Corepressor).[10][11][12] The recruitment of these corepressors is the primary mechanism through which BCL6 exerts its transcriptional repression.[2]

-

Central Repression Domain (RD2): A second repression domain that contributes to its function, particularly in blocking plasma cell differentiation.[10]

-

C-terminal Zinc Finger (ZF) Domain: Contains six DNA-binding zinc fingers that recognize and bind to specific DNA sequences on target genes.[5]

By recruiting corepressor complexes, BCL6 silences genes that would otherwise halt proliferation or trigger apoptosis in response to the high levels of somatic hypermutation occurring within the germinal center. Key targets include tumor suppressors and cell cycle regulators like TP53, ATR, and CDKN1A (p21).[8][13] In lymphomas, the constitutive activity of BCL6 maintains this pro-proliferative, anti-apoptotic state, driving lymphomagenesis.[7]

Mechanisms of BCL6 Inhibition

Targeting a transcription factor has historically been challenging.[9] However, detailed structural and biochemical understanding of the BCL6 BTB domain has enabled the rational design of several inhibitory strategies.[3][9]

2.1. BTB Domain Blockade (Small Molecule Inhibitors)

The most common strategy involves developing small molecules or peptidomimetics that bind to the lateral groove of the BTB domain, physically preventing the recruitment of SMRT, NCOR, and BCOR corepressors.[1][14] This disruption reactivates the expression of BCL6 target genes, leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[3][9][15]

-

Peptidomimetic Inhibitors: Early approaches used peptides derived from the BCL6 binding domain (BBD) of corepressors. A retroinverso peptide inhibitor (RI-BPI) was developed to improve stability and demonstrated specificity and potent anti-lymphoma effects in preclinical models.[16]

-

Small Molecule Inhibitors (SMIs): These compounds are designed to mimic the key interactions of the corepressor peptides within the BTB lateral groove. FX1 is a well-characterized SMI that binds with higher affinity than the natural ligand SMRT, disrupts the BCL6 repression complex, and induces regression of DLBCL xenografts in mice.[6][17]

2.2. Targeted Protein Degradation

A newer and highly potent approach is the targeted degradation of the BCL6 protein itself. This strategy utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system.[18]

-

PROTACs (Proteolysis-Targeting Chimeras): These are bifunctional molecules that link a BCL6-binding molecule to a ligand for an E3 ubiquitin ligase.[18][19] This brings the E3 ligase into close proximity with the BCL6 protein, leading to its polyubiquitination and subsequent destruction by the proteasome.[19] ARV-393 is an investigational oral PROTAC BCL6 degrader.[18]

-

Molecular Glues/Degraders: Some small molecules have been found to induce a conformational change in their target protein, leading to its recognition and degradation by an E3 ligase. BI-3802 is a small molecule that potently inhibits BCL6 but also induces its polymerization and subsequent degradation via the E3 ligase SIAH1.[20][21][22]

The degradation approach offers potential advantages over simple inhibition, including the ability to eliminate all functions of the target protein and the potential for more durable effects.[19][23]

Key Signaling Pathways Modulated by BCL6 Inhibition

By lifting BCL6-mediated repression, inhibitors reactivate critical tumor suppressor pathways.

-

DNA Damage Response and Cell Cycle Checkpoints: BCL6 directly represses key genes in the DNA damage sensing and checkpoint activation pathway, including ATR, CHEK1, and TP53.[3][8][13] Inhibition of BCL6 restores the function of this pathway, making lymphoma cells highly sensitive to DNA damage and unable to sustain their rapid proliferation.[8][16] This provides a strong rationale for combining BCL6 inhibitors with chemotherapy.[3][13]

-